molecular formula C13H25BrO2 B1366824 Methyl 12-bromododecanoate CAS No. 26825-95-6

Methyl 12-bromododecanoate

Cat. No. B1366824
CAS RN: 26825-95-6
M. Wt: 293.24 g/mol
InChI Key: QNXOHINFQALBQN-UHFFFAOYSA-N
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Description

Methyl 12-bromododecanoate is a chemical compound with the CAS Number: 26825-95-6 and a molecular weight of 293.24 . It is a solid substance at room temperature .


Synthesis Analysis

Methyl 12-bromododecanoate can be synthesized from Methyl 12-hydroxydodecanoate, triphenylphosphine, and carbon tetrabromide . The reaction is stirred in toluene at room temperature for 3 hours. The reaction solution is then filtered and concentrated to dryness. The residue is purified by column chromatography on silica gel to yield Methyl 12-bromododecanoate .


Molecular Structure Analysis

The molecular formula of Methyl 12-bromododecanoate is C13H25BrO2 . It contains a total of 40 bonds, including 15 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, and 1 aliphatic ester .


Physical And Chemical Properties Analysis

Methyl 12-bromododecanoate is a solid substance at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

1. Surface Interaction Studies

  • Packing of Bromoalkanoic Acids on Graphite: A study by Fang, Giancarlo, and Flynn (1998) investigated the adsorption of 11-bromoundecanoic acid and 12-bromododecanoic acid on graphite surfaces using Scanning Tunneling Microscopy. They observed significant differences in the packing structures of these molecules at the liquid-solid interface, attributing these differences to geometric effects (Fang, Giancarlo, & Flynn, 1998).

2. Synthesis and Chemical Properties

  • Synthesis of Geometric Isomers: Research by Rakoff and Emken (1978) focused on the synthesis of geometric isomers of deuterated 12-octadecenoates and their triglycerides for use in metabolism studies. They employed various chemical reactions, including the Wittig reaction and thermal decomposition, to achieve these syntheses (Rakoff & Emken, 1978).
  • Synthesis of Alkyl Bromides: Kilbourn, McElvany, and Welch (1982) developed a new method for radiobromination to prepare Bromine-77 labeled alkyl bromides, including 77Br-12-bromododecanoic acid. This method was useful for studying myocardial metabolism (Kilbourn, McElvany, & Welch, 1982).

3. Biological and Environmental Applications

  • Neural Stem Cell Research: Schneider and d’Adda di Fagagna (2012) explored the impact of Bromodeoxyuridine (BrdU) on neural stem cells. They found that exposure to BrdU resulted in the loss of global DNA methylation and induced astrocytic differentiation in these cells (Schneider & d’Adda di Fagagna, 2012).
  • Agricultural Applications and Alternatives: Research by Fields and White (2002) discussed alternatives to methyl bromide, a fumigant, for controlling stored-product and quarantine insects. They examined various physical control methods and chemical replacements (Fields & White, 2002).

4. Material Science and Chemical Engineering

  • Cross-Metathesis for Nylon Precursors: Abel et al. (2014) described a two-step synthesis process for producing methyl 12-aminododecanoate and 13-aminotridecanoate from methyl oleate. These compounds are precursors for nylon 12 and nylon 13 and represent a significant advancement in synthesizing these materials from renewable resources (Abel et al., 2014).

Safety And Hazards

Methyl 12-bromododecanoate is classified under GHS07. It is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing thoroughly after handling .

properties

IUPAC Name

methyl 12-bromododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXOHINFQALBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274811
Record name Dodecanoic acid, 12-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 12-bromododecanoate

CAS RN

26825-95-6
Record name Dodecanoic acid, 12-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26825-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, 12-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 12-Bromododecanoate
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Synthesis routes and methods

Procedure details

12-Bromododecanoic acid (10 g, 35.8 mmol) was stirred with methanol (60 ml) and Toluene (180 ml). Trimethyl orthoformate (38 g, 358 mmol) and Amberlyst A-15 (ca. 1 g) were added. The reaction was mixed for 16 h. At some point the heating unit failed, So the reaction cooled from 70° C. to rt. The solution was heated to 70° C. and mixed for 24 h. TLC (2:1 heptane/AcOEt) indicated the reaction was incomplete. Trimethyl orthoformate (38 g, 358 mmol) and Amberlyst A-15 (1.4 g) were added, and the solution was stirred at 70° C. for 16 h. The sample was concentrated under vacuum to yield a brown oil (9.87 g). Vacuum distillation at 0.09 torr yielded two fractions of colorless oil (109-117° C., 6.95 g; 117-129° C., 1.17 g). These were combined and dissolved in AcOEt (100 ml) and washed with Sat. NaHCO3 (2×40 ml), dried over MgSO4 and concentrated under vacuum. The oil was dissolved in 20:1 AcOEt/TEA (10 ml) and added to a bed of silica (3 cm×7.5 cm dia). The column was eluted with AcOEt/TEA 20:1 (200 ml), and the filtrate was concentrated under vacuum. The oil was dissolved in AcOEt (100 ml) and washed with 1 N HCl (2×40 ml), dried over MgSO4 and concentrated under vacuum to yield a colorless oil (7.52 g, 72% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Name
heptane AcOEt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
I Bidd, DJ Kelly, PM Ottley, OI Paynter… - Journal of the …, 1983 - pubs.rsc.org
The conversion of cyclododecanone by convenient, non-hazardous, and high-yielding reactions into a set of useful C12-bifunctional intermediates is described. Baeyer–Villiger …
Number of citations: 24 pubs.rsc.org
YJ Kao, AK Soutar, KY Hong, HJ Pownall… - Biochemistry, 1978 - ACS Publications
… addition of 10-/uL aliquots of either 1 M ethanolic solutions of 2- bromododecanoic acid, 12-bromododecanoic acid, methyl 2-bromododecanoate, and methyl 12-bromododecanoate or …
Number of citations: 34 pubs.acs.org
FF Knapp Jr, MM Goodman, AP Callahan… - Journal of Medicinal …, 1983 - ACS Publications
… In situ NaBH4 reduction of the orange-colored ditelluride gave a colorless solution of the telluride 4, which readily reacted with methyl 12-bromododecanoate (5) to give methyl 13-tellura…
Number of citations: 41 pubs.acs.org
H Shabany, R Pajewski, E Abel… - Journal of …, 2001 - Wiley Online Library
… Monobenzyl-4,13-diaza-18crown-6 [28] (2, PhCH2H) was alkylated with methyl 12-bromododecanoate [29] 3 in the presence of Na2CO3 and a catalytic amount of KI. Ester 4 …
Number of citations: 9 onlinelibrary.wiley.com
JP Brown, GV McGarraugh, TM Parkinson… - Journal of medicinal …, 1983 - ACS Publications
… The 123mTe-labeled fatty acid was prepared by basic hydrolysis of the purified fatty acid methyl ester obtainedby simultaneous butyl bromide and methyl 12-bromododecanoate …
Number of citations: 211 pubs.acs.org
T Sakai, H Kawai, M Kamishohara… - The Journal of …, 1995 - jstage.jst.go.jp
Spicamycin (1) 1'2) is an antitumor antibiotic produced by Streptomyces alanosinicus 879-MT3, and is comprised of four moieties; fatty acid, glycine, aminosugar and adenine unit (the …
Number of citations: 21 www.jstage.jst.go.jp
JC Mason - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UM I films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
W Wang, CR Yamnitz, GW Gokel - Heterocycles, 2007 - ncbi.nlm.nih.gov
… The diacid was prepared from methyl 12-bromododecanoate and 4,13-diaza-18-crown-6 (59%) followed by hydrolysis (aq. NaOH, 93%). The crown-diacid was converted into the …
Number of citations: 10 www.ncbi.nlm.nih.gov
B Figadère, A Cavé - Studies in Natural Products Chemistry, 1996 - books.google.com
… The iodo compound 125 was prepared from methyl 12-bromododecanoate in 3 steps; enolization by LDA, alkylation with phenylselenium chloride followed by another enolization and …
Number of citations: 24 books.google.com
T Fortunati, M D'Acunto, T Caruso, A Spinella - Tetrahedron, 2015 - Elsevier
… The phosphonium salt 17 was obtained by treating methyl 12-bromododecanoate with triphenylphosphine. Wittig olefination of aldehyde 16 with phosphorane derived from 17 furnished …
Number of citations: 19 www.sciencedirect.com

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